

# A Technical Guide to the Solubility of 4-Bromo-2-nitrobenzyl Alcohol

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## Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzyl alcohol**

Cat. No.: **B1284205**

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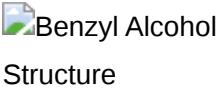
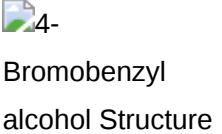
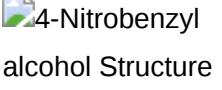
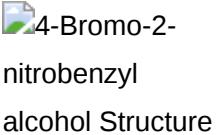
For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **4-Bromo-2-nitrobenzyl alcohol** in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides an estimation of its solubility based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound is provided, which can be readily applied to **4-Bromo-2-nitrobenzyl alcohol**.

## Estimated Solubility Profile

The solubility of **4-Bromo-2-nitrobenzyl alcohol** is influenced by several structural features: the polar hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups, which can participate in hydrogen bonding, and the relatively nonpolar brominated benzene ring. The presence of both polar and nonpolar moieties suggests that the compound will exhibit limited solubility in water and greater solubility in organic solvents. The nitro group, being a strong electron-withdrawing group, and the bromine atom will also modulate the overall polarity and crystal lattice energy, thereby affecting solubility.

An effective way to estimate the solubility of **4-Bromo-2-nitrobenzyl alcohol** is to examine the empirical data for similar molecules. The table below summarizes the aqueous solubility of benzyl alcohol, 4-bromobenzyl alcohol, and 4-nitrobenzyl alcohol.

Compound	Structure	Molecular Weight ( g/mol )	Aqueous Solubility	Comments
Benzyl Alcohol	 Benzyl Alcohol Structure	108.14	~4 g/100 mL (40,000 mg/L)[1] [2]	Moderately soluble in water; miscible with many organic solvents.[1][2]
4-Bromobenzyl alcohol	 4-Bromobenzyl alcohol Structure	187.04	2200 mg/L[3]	The bromo-substitution decreases aqueous solubility compared to benzyl alcohol.
4-Nitrobenzyl alcohol	 4-Nitrobenzyl alcohol Structure	153.14	2000 mg/L[4]	The nitro- group also reduces aqueous solubility relative to the parent alcohol. Described as having good solubility in ethanol and ether.[5]
4-Bromo-2-nitrobenzyl alcohol	 4-Bromo-2-nitrobenzyl alcohol Structure	232.03	Not available	Based on the analogs, solubility in water is expected to be low (likely < 2 g/L). It is predicted to be soluble in polar organic solvents

like acetone, ethanol, methanol, and DMSO, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate.

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Based on these analogs, it is reasonable to infer that **4-Bromo-2-nitrobenzyl alcohol** is a compound with low aqueous solubility but should be readily soluble in common polar organic laboratory solvents. Empirical determination is necessary for precise quantitative values.

## Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a standard protocol for determining the equilibrium (thermodynamic) solubility of a solid compound, like **4-Bromo-2-nitrobenzyl alcohol**, in various solvents. This method is considered the "gold standard" for solubility measurements.

### Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

### Materials and Equipment

- **4-Bromo-2-nitrobenzyl alcohol** (solid)

- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO, etc.)
- Analytical balance
- Glass vials with screw caps or flasks with stoppers
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  pore size)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

## Procedure

- Preparation: Add an excess amount of **4-Bromo-2-nitrobenzyl alcohol** to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a precise volume of the chosen solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1][6]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet. For an additional purification step, the collected supernatant can be filtered through a syringe filter.
- Dilution: Accurately dilute the collected saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

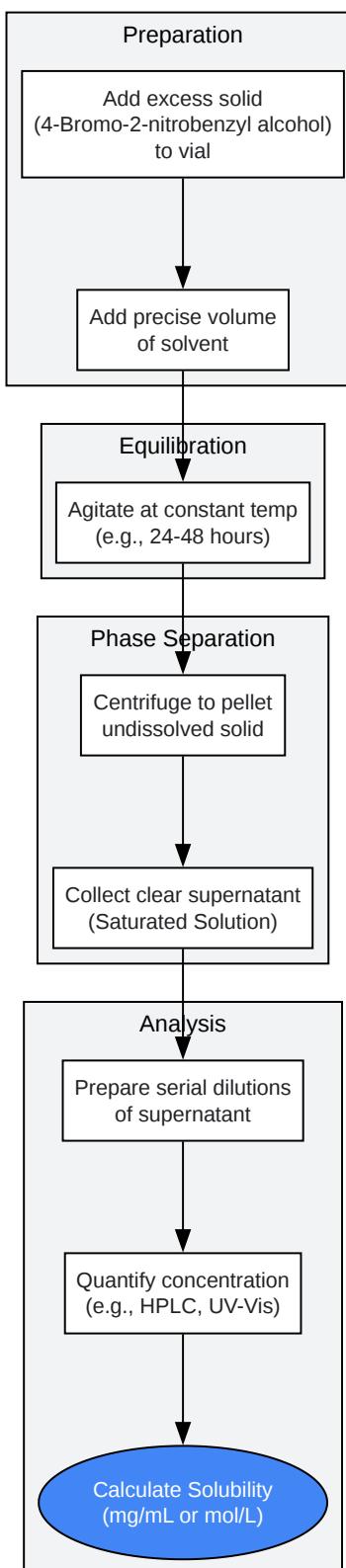
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the  $\lambda_{\text{max}}$  of the compound or HPLC with a standard curve) to determine the concentration.
- Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

## Data Analysis and Reporting

The experiment should be performed in triplicate to ensure reproducibility. The final solubility value is reported as the mean  $\pm$  standard deviation. It is also recommended to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to check for any changes in the solid form (polymorphism).

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

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Caption: Workflow for Thermodynamic Solubility Determination.

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